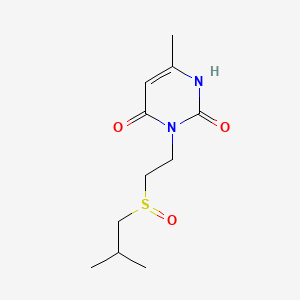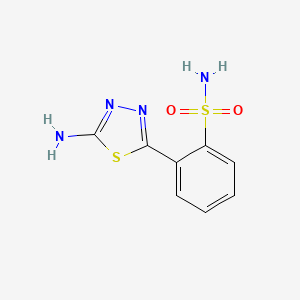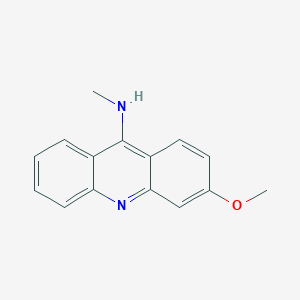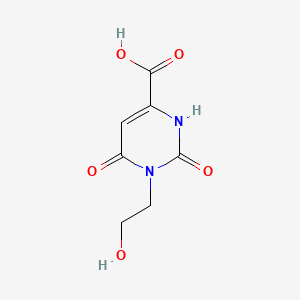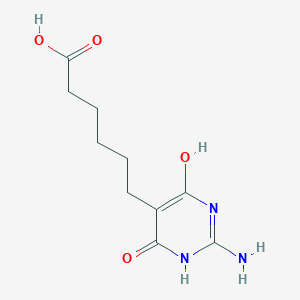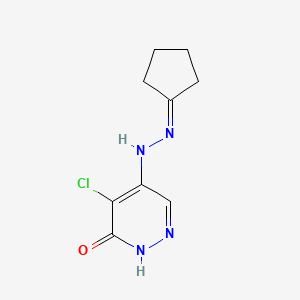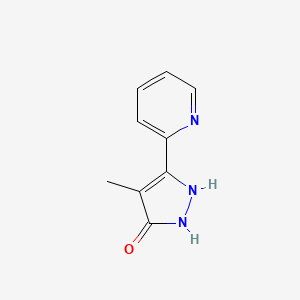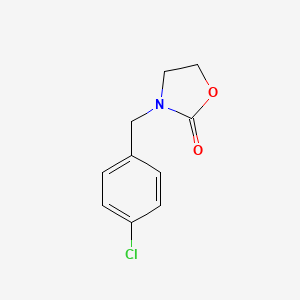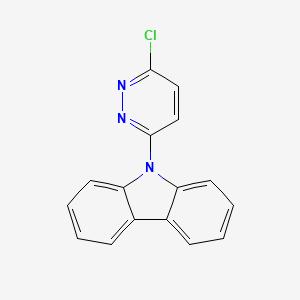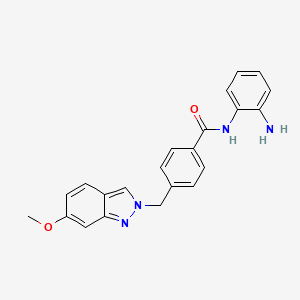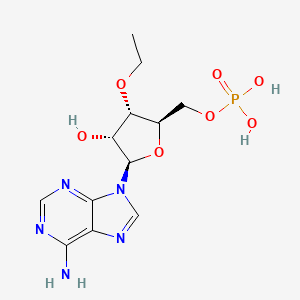
((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a tetrahydrofuran ring, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetrahydrofuran ring: This step involves cyclization reactions under acidic or basic conditions.
Attachment of the purine base: This is usually achieved through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous flow synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Biocatalysis: Enzymes may be used to catalyze specific steps in the synthesis, increasing specificity and reducing the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate signaling pathways: It can affect cellular signaling pathways, leading to changes in cell behavior.
Interfere with nucleic acids: The purine base allows it to interact with DNA or RNA, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Shares the purine base and phosphate groups but has a different sugar moiety.
Guanosine monophosphate (GMP): Similar purine base but different sugar and phosphate configuration.
Cytidine monophosphate (CMP): Different base but similar sugar and phosphate groups.
Uniqueness
((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N5O7P |
|---|---|
Molecular Weight |
375.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-ethoxy-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-2-22-9-6(3-23-25(19,20)21)24-12(8(9)18)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18H,2-3H2,1H3,(H2,13,14,15)(H2,19,20,21)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
QFLXZMJJEPZGFZ-WOUKDFQISA-N |
Isomeric SMILES |
CCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Canonical SMILES |
CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B15215635.png)
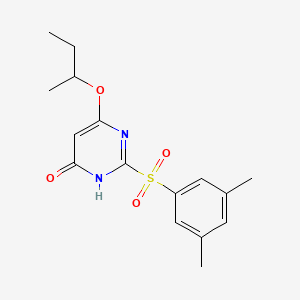
![3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B15215652.png)
